Benzyl-d7-amine

Catalog No.
S991712
CAS No.
167750-79-0
M.F
C7H9N
M. Wt
114.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-d7-amine

CAS Number

167750-79-0

Product Name

Benzyl-d7-amine

IUPAC Name

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine

Molecular Formula

C7H9N

Molecular Weight

114.2 g/mol

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2

InChI Key

WGQKYBSKWIADBV-XZJKGWKKSA-N

SMILES

C1=CC=C(C=C1)CN

Canonical SMILES

C1=CC=C(C=C1)CN

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H]

Benzyl-d7-amine, also known as deuterated benzyl amine, is a compound with the molecular formula C7H9NC_7H_9N and a molecular weight of approximately 111.15 g/mol. It features a benzyl group (C6H5CH2) attached to an amine group (NH2), where the hydrogen atoms on the benzyl group are replaced by deuterium isotopes, providing unique properties for research applications. The presence of deuterium enhances its utility in various chemical and biological studies due to its distinct mass and bonding characteristics compared to regular hydrogen .

Benzene-d5-methan-d2-amine(9CI) doesn't possess a specific mechanism of action in the traditional sense. Its primary function lies in its interaction with the NMR spectrometer. The magnetic properties of the deuterium atoms create a distinct signal that serves as a reference point for chemical shift measurements in the NMR spectrum of the sample being analyzed [].

  • Potential Flammability: Aromatic hydrocarbons like benzene are flammable. While the deuterium substitution might slightly alter this property, caution should be exercised near open flames or heat sources.
  • Mild Irritant: Amines can exhibit mild irritating properties to the skin and eyes. Standard laboratory practices for handling organic compounds should be followed.

  • Oxidation: It can be oxidized to yield deuterated benzaldehyde derivatives, which are useful intermediates in organic synthesis.
  • Reduction: This compound can be reduced to form deuterated benzyl alcohol derivatives, expanding its application in synthetic chemistry.
  • Substitution Reactions: The amine group can engage in nucleophilic substitution reactions with electrophiles, leading to diverse deuterated products .

The biological activity of Benzyl-d7-amine is primarily explored through its role as a tracer in metabolic studies. Its isotopic labeling allows researchers to track the metabolism of amines within biological systems, providing insights into metabolic pathways and mechanisms. Additionally, it has potential applications in drug development, particularly in creating deuterated pharmaceuticals that may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts .

Benzyl-d7-amine is synthesized through a multi-step process that typically involves:

  • Deuteration of Benzene: Starting with benzene, the compound undergoes deuteration to produce benzene-d5.
  • Amination: The deuterated benzene is then subjected to amination reactions, often using deuterated reagents and catalysts to ensure high isotopic purity .

Various methods have been documented for synthesizing deuterated amines, including metal-catalyzed reactions and direct amination techniques that leverage the unique properties of deuterium .

Benzyl-d7-amine finds applications across several fields:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a tracer in NMR spectroscopy, helping elucidate reaction mechanisms and molecular structures.
  • Metabolic Studies: The compound is utilized for tracing metabolic pathways involving amines in biological research.
  • Pharmaceutical Development: It plays a role in the design of deuterated drugs, which may offer enhanced therapeutic profiles.
  • Industrial Uses: Benzyl-d7-amine is also employed in the production of deuterated materials for various industrial applications .

Benzyl-d7-amine shares similarities with other deuterated compounds but stands out due to its specific structure and applications. Here are some comparable compounds:

Compound NameDescriptionUnique Features
Benzene-d5Deuterated form of benzene used as a solventPrimarily used in NMR spectroscopy
Methane-d2-amineDeuterated methane derivativeFocused on metabolic studies
N,N-DimethylbenzylamineA non-deuterated analogueCommonly used in organic synthesis but lacks isotopic labeling

Benzyl-d7-amine's combination of features from both benzene and amine makes it particularly valuable for studies requiring both components simultaneously, unlike the other compounds listed .

XLogP3

1.1

Dates

Modify: 2024-04-14

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